4-Chlorobenzo[f]isoquinoline
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemical Research
Polycyclic aromatic nitrogen heterocycles (PANHs) are organic compounds characterized by the fusion of a nitrogen-containing heterocyclic ring with one or more benzene (B151609) rings. researchgate.net This structural feature imparts unique electronic properties and a three-dimensional architecture that facilitates interactions with biological macromolecules. PANHs are not only found in natural products but are also key components in a wide array of synthetic compounds with applications ranging from materials science to pharmaceuticals. researchgate.netbeilstein-journals.org
The incorporation of a nitrogen atom into a polycyclic aromatic system significantly influences its chemical reactivity, solubility, and biological activity compared to its carbocyclic analogs. researchgate.net These compounds are of interest in fields as diverse as astrochemistry, where they are studied as potential components of interstellar matter, and in environmental science, due to their presence in crude oil and their environmental fate. researchgate.netnasa.govrsc.org In medicinal chemistry, the PANH framework is a cornerstone for the development of new therapeutic agents. researchgate.netnih.gov
Overview of Benzo[f]isoquinoline as a Privileged Synthetic Target
Within the broad class of PANHs, the benzo[f]isoquinoline skeleton has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.netnih.gov The rigid, planar structure of benzo[f]isoquinoline provides a defined orientation for substituent groups, allowing for the fine-tuning of biological activity.
The synthesis of benzo[f]isoquinoline and its derivatives is an active area of research, with chemists continuously developing more efficient and versatile synthetic routes. nih.govmdpi.com These efforts are driven by the desire to access novel analogs with improved properties. The strategic functionalization of the benzo[f]isoquinoline core allows for the modulation of its electronic and steric properties, leading to compounds with a wide spectrum of biological activities. nih.gov
Structural Context and Relationship to Isoquinoline (B145761) and Quinolines
To fully appreciate the chemical identity of 4-Chlorobenzo[f]isoquinoline, it is essential to understand its structural lineage. The parent compound, benzo[f]isoquinoline, is a structural isomer of other benzopyridines, such as benzo[h]isoquinoline, benzo[g]isoquinoline, and phenanthridine. chemeo.com It is formed by the fusion of a benzene ring and an isoquinoline moiety. chemeo.com
Isoquinoline itself is a structural isomer of quinoline (B57606). wikipedia.orgrsc.org Both are benzopyridines, meaning they consist of a benzene ring fused to a pyridine (B92270) ring. wikipedia.orginnovareacademics.in The key difference lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it is at position 2. rsc.orgslideshare.net This seemingly minor difference in nitrogen placement leads to distinct chemical and physical properties for each isomer. researchgate.net
The fusion of an additional benzene ring to the isoquinoline core at the 'f' face gives rise to the benzo[f]isoquinoline structure. The numbering of the atoms in the benzo[f]isoquinoline ring system follows established IUPAC nomenclature, and it is at the 4-position of this scaffold that the chlorine atom in this compound is located.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Ring System |
| Quinoline | C₉H₇N | 129.16 | Benzene fused to Pyridine (N at pos. 1) |
| Isoquinoline | C₉H₇N | 129.16 | Benzene fused to Pyridine (N at pos. 2) |
| Benzo[f]isoquinoline | C₁₃H₉N | 179.22 | Benzene fused to Isoquinoline |
Research Landscape and Emerging Trends for Functionalized Benzo[f]isoquinolines
The field of functionalized benzo[f]isoquinolines is characterized by a dynamic research landscape. A significant trend is the development of novel synthetic methodologies that allow for the precise and efficient introduction of various functional groups onto the benzo[f]isoquinoline scaffold. These methods include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, which offer atom-economical routes to complex derivatives. rsc.orgmdpi.comrsc.org
A key area of investigation for functionalized benzo[f]isoquinolines is in the field of medicinal chemistry. For instance, this compound (CBIQ) has been identified as a novel activator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. researchgate.netnih.gov This discovery has positioned CBIQ as a new chemical scaffold for the development of agents that could be beneficial in managing cystic fibrosis. researchgate.netnih.gov Specifically, the introduction of a chlorine atom at the 4-position was found to increase the efficacy of the agent compared to other benzoisoquinolines. researchgate.net
Furthermore, research is exploring the potential of benzo[f]quinoline (B1222042) derivatives as antimicrobial agents. nih.gov The ability to synthesize a diverse library of these compounds allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing their biological effects.
| Research Area | Key Finding | Potential Application | Citation |
| Cystic Fibrosis | Activates CFTR and ΔF508 CFTR Cl⁻ channels | Development of therapeutics for cystic fibrosis | researchgate.netnih.gov |
| Ion Channel Modulation | Activates KCNN4 potassium channels | Promotion of epithelial chloride secretion | researchgate.netnih.gov |
| Structure-Activity | Introduction of chlorine at position 4 enhances efficacy | Guiding the design of more potent analogs | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzo[f]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQLTRRYZVBEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464737 | |
| Record name | 4-Chlorobenzo[f]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32081-28-0 | |
| Record name | 4-Chlorobenzo[f]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzo[f]isoquinoline | |
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Synthetic Methodologies for 4 Chlorobenzo F Isoquinoline and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 4-Chlorobenzo[f]isoquinoline suggests several strategic disconnections to identify plausible precursors and building blocks. The primary disconnection points involve the bonds formed during the construction of the isoquinoline (B145761) core.
Identification of Key Precursors and Building Blocks
Two main retrosynthetic pathways can be envisioned. The first approach involves the late-stage introduction of the chlorine atom onto a pre-formed benzo[f]isoquinoline scaffold. This strategy relies on the regioselective halogenation of the parent heterocycle.
A second, and often more controlled, approach involves the construction of the benzo[f]isoquinoline ring system from precursors that already contain the chlorine atom at the desired position. This pathway can be further broken down into two key strategies:
Strategy A: Disconnection of the C4-N and C4a-C10b bonds, suggesting a Pictet-Spengler-type reaction. This would involve a suitably substituted β-naphthylethylamine and a carbonyl compound. For the synthesis of the target molecule, a chlorinated precursor would be required.
Strategy B: Disconnection of the N-C1 and C4a-C10b bonds, pointing towards a Bischler-Napieralski-type cyclization. This would necessitate a chlorinated β-naphthylethylamide.
The key precursors for these approaches would therefore include:
Benzo[f]isoquinoline (for late-stage chlorination)
A chlorinated 2-(naphthalen-2-yl)ethan-1-amine derivative (for Pictet-Spengler approach)
An N-acyl derivative of a chlorinated 2-(naphthalen-2-yl)ethan-1-amine (for Bischler-Napieralski approach)
Chlorinated naphthalene (B1677914) derivatives and precursors for the isoquinoline fragment (for transition-metal-catalyzed annulations)
Regioselectivity in Cyclization and Annulation Reactions
Achieving the desired regiochemistry, with the chlorine atom at the C4 position, is a critical challenge. In classical cyclization reactions, the position of cyclization onto the naphthalene ring is governed by the electronic and steric effects of the substituents present. For a Bischler-Napieralski or Pictet-Spengler reaction starting from a 2-substituted naphthalene precursor, electrophilic attack will preferentially occur at the C1 or C3 position of the naphthalene ring. To achieve substitution at the eventual C4 position of the benzo[f]isoquinoline system, the starting naphthalene precursor must be appropriately substituted to direct the cyclization accordingly.
Modern transition-metal-catalyzed methods can offer greater control over regioselectivity, often directed by the nature of the catalyst, ligands, and directing groups on the substrates.
Classical and Modern Approaches to Benzo[f]isoquinoline Ring System Formation
The synthesis of the benzo[f]isoquinoline core can be achieved through a variety of well-established and modern synthetic methods.
Cyclodehydration Reactions (e.g., Bischler-Napieralski, Pictet-Spengler Derivatives)
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. researchgate.netnih.gov This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). researchgate.net To synthesize this compound via this route, a chlorinated N-acyl-β-(naphthalen-2-yl)ethylamine would be the key intermediate. The success of this reaction is often dependent on the presence of electron-donating groups on the aromatic ring, which facilitate the electrophilic aromatic substitution. nih.gov
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov Subsequent oxidation would be required to furnish the aromatic benzo[f]isoquinoline ring. Similar to the Bischler-Napieralski reaction, the regioselectivity of the cyclization is a key consideration.
| Reaction Type | Key Precursor | Reagents | Product Type |
| Bischler-Napieralski | N-acyl-β-(naphthalen-2-yl)ethylamine | POCl₃, PPA | Dihydrobenzo[f]isoquinoline |
| Pictet-Spengler | β-(naphthalen-2-yl)ethylamine | Aldehyde/Ketone, Acid | Tetrahydrobenzo[f]isoquinoline |
Table 1: Overview of Classical Cyclodehydration Reactions for Benzo[f]isoquinoline Synthesis
Transition-Metal-Catalyzed Annulations and Cyclizations
In recent years, transition-metal-catalyzed reactions have emerged as highly efficient and versatile tools for the construction of complex heterocyclic systems, including isoquinolines and their benzo-fused analogues. These methods often proceed under milder conditions and can offer superior control over regioselectivity compared to classical methods.
Copper-catalyzed reactions have gained significant attention due to the low cost and low toxicity of copper catalysts. Copper-catalyzed annulation reactions can be employed for the synthesis of isoquinoline derivatives. For instance, a copper-catalyzed reaction of a substituted 2-halobenzaldehyde with an alkyne and an amine source can lead to the formation of the isoquinoline core. While a direct application to this compound is not explicitly reported, this methodology presents a plausible route. A hypothetical approach could involve the reaction of a suitably chlorinated naphthalene-based aldehyde with a terminal alkyne and an ammonia surrogate in the presence of a copper catalyst.
| Catalyst System | Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Copper(I) salt | Chlorinated Naphthalene Aldehyde | Terminal Alkyne | Amine Source | This compound derivative |
Table 2: Hypothetical Copper-Catalyzed Annulation for this compound Synthesis
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the convergent synthesis of complex molecular architectures like benzo[f]isoquinolines. Strategies such as the Suzuki and Negishi couplings are employed to assemble key fragments before a final cyclization step to form the heterocyclic core researchgate.net.
A common approach involves a Suzuki or Negishi cross-coupling to link an appropriately substituted naphthalene derivative with a pyridine (B92270) precursor, followed by a base-induced cyclization to form the central ring researchgate.net. For instance, a 1,3-dimethyl derivative of benzo[h]isoquinoline has been prepared using this methodology, highlighting its versatility for constructing various isomers of the benzo-(iso)quinoline system researchgate.net. Similarly, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, a related heterocyclic system, utilizes a sequence of Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, demonstrating the modularity of these palladium-catalyzed methods nih.gov.
Another powerful palladium-catalyzed approach is the α-arylation of enolates, which can be used to form the isoquinoline core in a versatile manner researchgate.net. This methodology allows for the combination of readily available methyl ketones and aryl bromides in a regioselective fashion, providing a convergent route to polysubstituted isoquinolines researchgate.net. The process typically involves the α-arylation of a ketone, followed by in-situ trapping with an electrophile and subsequent aromatization with an ammonium (B1175870) source to yield the isoquinoline ring system researchgate.net.
Table 1: Examples of Palladium-Catalyzed Reactions in Isoquinoline Synthesis
| Reaction Type | Precursors | Catalyst System | Key Transformation | Ref. |
|---|---|---|---|---|
| Suzuki/Negishi Coupling | Naphthalene & Pyridine fragments | Pd catalyst | C-C bond formation followed by cyclization | researchgate.net |
| Sonogashira/Suzuki Coupling | 1,3-dimethyl-5-aryl-6-ethynyluracils | Pd(PPh₃)₄ | Cross-coupling followed by acid-mediated cycloisomerization | nih.gov |
| α-Arylation of Ketones | Methyl ketones, Aryl bromides | Pd catalyst | Sequential α-arylation and cyclization | researchgate.net |
| Coupling & Cyclization | tert-butylimine of o-iodobenzaldehyde, terminal acetylenes | Pd/Cu catalyst | Coupling of fragments followed by copper-catalyzed cyclization | researchgate.netorganic-chemistry.org |
Rhodium-Catalyzed Cycloadditions and Annulative Couplings
Rhodium catalysis has emerged as a highly effective strategy for the synthesis of isoquinolines and their derivatives, often proceeding through C-H activation pathways. These methods are prized for their atom economy and ability to construct the heterocyclic ring in a single step from relatively simple precursors.
One prominent approach involves the Rh(III)-catalyzed cascade C-H activation and cyclization of benzimidates with allyl carbonates, which serve as a C2 synthon, to produce isoquinoline derivatives with the liberation of hydrogen gas rsc.org. This process is efficient, often completing within an hour rsc.org. Another strategy utilizes the rhodium-catalyzed reaction of oximines with alkynes thieme-connect.com. This method involves a directed C-H activation of the oxime followed by a formal [4+2] cycloaddition with the alkyne to afford 1,3,4-trisubstituted isoquinolines under mild conditions thieme-connect.com.
Furthermore, rhodium(III)-catalyzed oxidative annulation has been successfully applied to synthesize more complex fused systems. For example, isoquinolones can react with allyl alcohols via direct C-H oxidative annulation to form isoindolo[2,1-b]isoquinolin-5(7H)-ones rsc.org. The synthesis of 3,4-disubstituted benzo[h]isoquinolines has also been achieved from (1-naphthylmethyl)amine through a rhodium-catalyzed coupling reaction, showcasing the utility of this metal in constructing specific isomers researchgate.net.
Table 2: Rhodium-Catalyzed Syntheses of Isoquinoline Derivatives
| Substrates | Catalyst | Reaction Type | Product Type | Ref. |
|---|---|---|---|---|
| Benzimidates + Allyl carbonates | Rh(III) complex | C-H activation/cyclization | Isoquinoline derivatives | rsc.org |
| Oximines + Alkynes | Rh catalyst | C-H activation/[4+2] cycloaddition | 1,3,4-Trisubstituted isoquinolines | thieme-connect.com |
| Isoquinolones + Allyl alcohols | Rh(III) complex | C-H oxidative annulation | Isoindolo[2,1-b]isoquinolin-5(7H)-ones | rsc.org |
| (1-Naphthylmethyl)amine | Rh catalyst | Coupling reaction | 3,4-Disubstituted benzo[h]isoquinolines | researchgate.net |
Domino and Tandem Reaction Sequences
For instance, a tandem inter- and intramolecular cyclization approach has been utilized for the metal-free synthesis of benzimidazo[2,1-a]ellipticines nih.gov. A similar concept applies to the synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes via alkyne hydroamination, which proceeds without a catalyst under ambient temperatures nih.gov.
Palladium-catalyzed cascade reactions are also prominent. A microwave-assisted synthesis of 4-substituted isoquinolines proceeds through a palladium-catalyzed reductive cyclization of an oxazolidine, which forms an alkene intermediate. Subsequent C-O and C-N bond cleavage under acidic conditions, followed by aromatization, yields the isoquinoline derivative nih.gov. Another example is the one-pot synthesis of benzo nih.govrsc.orgimidazo[2,1-a]isoquinolines via tandem cyclization strategies nih.gov. Such processes highlight the power of designing reaction sequences where the product of one step is the direct precursor for the next, all within the same reaction vessel.
Intramolecular Electrophilic and Nucleophilic Cyclizations
Classic synthetic methods relying on intramolecular cyclizations remain fundamental for the construction of the isoquinoline core. These reactions typically involve the formation of a key C-N or C-C bond to close the final ring of the heterocyclic system.
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide, typically using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate acs.orgpharmaguideline.comwikipedia.org. This intermediate can then be dehydrogenated, often with a palladium catalyst, to yield the fully aromatic isoquinoline wikipedia.org. The Pictet-Spengler reaction is a related method where a β-phenylethylamine condenses with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to produce a tetrahydroisoquinoline pharmaguideline.comwikipedia.org.
More modern approaches include radical cyclizations. For example, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization-cyclization reaction mdpi.com. This oxidative transformation uses iron(III) chloride as a mild oxidant to initiate an intramolecular radical addition, followed by a second cyclization onto a phenyl group to construct the fused ring system mdpi.com.
Introduction of the Chloro Substituent at the C4 Position
The introduction of a chlorine atom at the C4 position of the benzo[f]isoquinoline nucleus can be accomplished through two primary strategies: direct halogenation of the pre-formed heterocyclic system or by carrying the halogen atom through the synthesis on a precursor molecule.
Direct Halogenation Methods
Direct halogenation of the benzo[f]isoquinoline ring system relies on electrophilic aromatic substitution. However, the pyridine ring within the isoquinoline core is electron-deficient, making it generally resistant to electrophilic attack compared to the benzene (B151609) or naphthalene rings. Halogenation typically occurs on the electron-rich carbocyclic portions of the molecule.
While specific studies on the direct chlorination of benzo[f]isoquinoline are not abundant, general principles of isoquinoline chemistry can be applied. The halogenation of isoquinoline itself has been studied, indicating that the position of substitution is highly dependent on reaction conditions acs.org. To achieve substitution at the C4 position, which is part of the electron-deficient pyridine ring, specific strategies may be required. One potential route is a temporary dearomatization strategy. For example, a method for the C-4 alkylation of isoquinolines has been described where the isoquinoline reacts with benzoic acid to form a 1,2-dihydroisoquinoline intermediate acs.orgresearchgate.net. This nucleophilic intermediate then reacts with an electrophile at the C4 position. A similar strategy could potentially be adapted for chlorination using an appropriate electrophilic chlorine source.
Halogenation Strategies in Precursor Molecules
A more controlled and often higher-yielding approach to obtaining this compound is to incorporate the chlorine atom into one of the starting materials before the construction of the heterocyclic ring system. This ensures unambiguous placement of the substituent.
This strategy involves designing a synthesis where one of the key building blocks already contains a chlorine atom at the position that will become C4 in the final product. For example, in a synthesis based on the Bischler-Napieralski reaction, one could start with a β-phenylethylamine derivative where the phenyl ring contains a chlorine atom ortho to the ethylamine group. After acylation and cyclization, this chlorine atom would be located at the C4 position of the resulting isoquinoline core. Similarly, in palladium-catalyzed cross-coupling strategies, a chlorinated aryl or vinyl partner can be used to build the skeleton, carrying the chloro-substituent into the final product. This precursor-based approach offers superior regiochemical control compared to direct halogenation of the final heterocycle.
Selective Introduction of Chlorine via Cross-Coupling
The selective incorporation of a chlorine atom at the 4-position of the benzo[f]isoquinoline scaffold can be strategically achieved through modern cross-coupling reactions. While direct chlorination of the pre-formed heterocycle can lead to challenges in regioselectivity, building the molecule with the chlorine atom already in place via a cross-coupling strategy offers a more controlled approach. Methodologies such as the Suzuki and Negishi cross-coupling reactions are powerful tools for forming the core structure of benzo-isoquinolines. researchgate.net These reactions typically involve the coupling of a suitably functionalized pyridine or benzene derivative with a corresponding boronic acid (Suzuki) or organozinc reagent (Negishi) to construct the biaryl linkage necessary for subsequent cyclization.
For the synthesis of this compound, this would involve a precursor, such as a chlorinated pyridine derivative, which is then coupled with a naphthalene-based component. The palladium-catalyzed reaction facilitates the formation of the C-C bond that is pivotal for the subsequent annulation to form the final tricyclic system. Although the literature provides broad examples for substituted benzo(iso)quinolines, the principles are directly applicable. For instance, a two-step sequence involving a Suzuki cross-coupling followed by a t-BuOK-induced cyclization has been reported for the synthesis of the broader benzo-(iso)quinoline family, a method that allows for substitution on each ring of the core structure. researchgate.net
Furthermore, analogous synthetic applications have demonstrated the utility of palladium-catalyzed couplings for the functionalization of heterocyclic systems. For example, the Suzuki-Miyaura coupling has been successfully employed to couple phenyl boronic acid with a C3-chlorinated benzothiophene, indicating that chloro-substituted heterocycles can effectively serve as synthons in cross-coupling reactions for further functionalization. nih.gov This supports the viability of using chloro-substituted precursors in the synthesis of the target molecule.
Stereoselective Synthesis of Benzo[f]isoquinoline Derivatives
The development of stereoselective methods for the synthesis of benzo[f]isoquinoline derivatives is crucial, particularly when creating chiral molecules for applications in medicinal chemistry and materials science. Many bioactive natural alkaloids feature a chiral center at the C-1 position of a tetrahydroisoquinoline core. nih.gov Achieving stereocontrol in the synthesis of benzo[f]isoquinoline analogues often involves asymmetric catalysis to introduce chirality in a predictable manner.
While specific examples detailing the stereoselective synthesis of this compound are not extensively documented, strategies applied to related isoquinoline frameworks can be extrapolated. One prominent approach is the use of chiral ligands in transition metal-catalyzed reactions to induce asymmetry. For instance, a cascade asymmetric Heck/Suzuki reaction catalyzed by a palladium complex with a chiral phosphine ligand (Pd/Xu-Phos) has been successfully used to create an all-carbon quaternary stereocenter in 4,4-disubstituted dihydroisoquinolinones. nih.gov This type of methodology, which combines multiple bond-forming events in a single, enantioselective process, represents a powerful tool for constructing complex, chiral isoquinoline-based molecules.
Such asymmetric strategies could be adapted to benzo[f]isoquinoline synthesis by designing substrates that undergo intramolecular cyclization or by using chiral catalysts in intermolecular reactions that build the heterocyclic core. The goal is to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer of the desired product.
Green Chemistry Principles in this compound Synthesis
The synthesis of complex heterocyclic compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalyst-Free and Solvent-Free Methodologies
A key objective in green synthesis is the reduction or elimination of catalysts, particularly those based on heavy metals, and volatile organic solvents. Research has shown that the synthesis of certain heterocyclic systems can proceed efficiently under catalyst-free and even solvent-free conditions.
For instance, metal-free syntheses of benzimidazo[2,1-a]isoquinoline have been developed. nih.gov One such method involves a C–H cycloamination reaction catalyzed by hypervalent iodine, which is generated in situ, proceeding under ambient conditions. nih.gov Furthermore, studies have demonstrated that traditional acid-catalyzed syntheses for some heterocycles can occur at mild temperatures without any catalyst. nih.gov The synthesis of novel 1,5-benzodiazepines and dihydroquinoxalines has also been achieved through catalyst-free, isocyanide-based multicomponent reactions. nih.govrsc.org These examples highlight a growing trend towards developing synthetic protocols that are inherently safer and more environmentally benign. Applying these principles to benzo[f]isoquinoline synthesis could involve thermally induced cyclizations or reactions in alternative media like water or ionic liquids, thereby avoiding hazardous reagents and solvents.
Efficient One-Pot Multi-Component Reactions
One-pot multi-component reactions (MCRs) are a cornerstone of green chemistry, as they combine multiple synthetic steps into a single operation. This approach significantly reduces reaction time, energy consumption, and waste generation by avoiding the isolation and purification of intermediate compounds.
Several one-pot methodologies have been developed for the synthesis of isoquinoline and benzoquinoline scaffolds. organic-chemistry.orgresearchgate.net A notable example is a silver(I)-catalyzed cascade approach for the synthesis of dihydrobenzo organic-chemistry.orgrsc.orgresearchgate.netresearchgate.netoxazino[2,3-a]isoquinolines. This process efficiently assembles the fused tetracyclic isoquinoline structure from readily available starting materials in a single operation, forming multiple new bonds. mdpi.com Importantly, this method has been shown to be compatible with chloro-substituted substrates, yielding products like 8-Chloro-12-phenyl-4b,6-dihydrobenzo organic-chemistry.orgrsc.orgresearchgate.netresearchgate.netoxazino[2,3-a]isoquinoline. mdpi.com
Another efficient method involves a three-component reaction for the synthesis of benzo[f]quinolines. researchgate.net Additionally, operationally simple one-pot protocols have been developed for the synthesis of amino-functionalized benzo organic-chemistry.orgrsc.orgimidazo[2,1–a]isoquinolines from commercially available reagents. nih.gov These MCRs offer a highly efficient and atom-economical pathway to complex heterocyclic structures, and their application represents a significant advancement in the sustainable synthesis of this compound and its derivatives.
The following table summarizes various reaction conditions for the synthesis of benzo[f]isoquinoline analogues and related structures.
| Reaction Type | Catalyst/Reagents | Key Features | Compound Class |
| Cross-Coupling/Cyclization | Pd(PPh3)4, t-BuOK | Two-step sequence for core construction. | Benzo-(iso)quinolines researchgate.net |
| Asymmetric Heck/Suzuki | Pd/Xu-Phos | Creates all-carbon quaternary stereocenter. | Dihydroisoquinolinones nih.gov |
| C-H Cycloamination | Hypervalent Iodine(III) | Metal-free, ambient conditions. | Benzimidazo[2,1-a]isoquinolines nih.gov |
| One-Pot Cascade | AgNO3 | Forms multiple C-N and C-O bonds. | Fused Tetracyclic Isoquinolines mdpi.com |
| One-Pot MCR | Stoichiometric KI | Atom-economical, tandem cyclization. | Benzo organic-chemistry.orgrsc.orgimidazo[2,1–a]isoquinolines nih.gov |
Reactivity and Transformation Chemistry of 4 Chlorobenzo F Isoquinoline
Reactivity at the Nitrogen Heterocycle
The presence of the nitrogen atom and the chlorine substituent at an activated position governs the primary modes of reactivity for the isoquinoline (B145761) portion of the molecule.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine-like ring of isoquinoline and its benzo-fused analogues is generally disfavored. imperial.ac.uk The nitrogen atom exerts a strong deactivating effect on the heterocyclic ring, making it electron-deficient and thus less susceptible to attack by electrophiles. hu.edu.jo In electrophilic substitution reactions involving the isoquinoline scaffold, substitution typically occurs on the more electron-rich benzenoid ring, leading to products such as 5-nitro and 8-nitroisoquinoline (B1594253) upon nitration. imperial.ac.uk
For 4-Chlorobenzo[f]isoquinoline, the same principle applies. The nitrogen-containing ring is deactivated towards electrophiles. Consequently, electrophilic attack is predicted to occur preferentially on the fused benzene (B151609) ring system, which is more akin to naphthalene (B1677914) in its reactivity. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic pi system to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. hu.edu.jodalalinstitute.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution Reactions, including Chlorine Displacement
The C-4 position of the benzo[f]isoquinoline system is analogous to the C-1 position of isoquinoline, which is highly activated towards nucleophilic attack. imperial.ac.uk The presence of the electronegative nitrogen atom and the fused aromatic system makes the C-4 position electron-deficient, facilitating nucleophilic aromatic substitution (SNAr). wikipedia.org In this context, the chlorine atom at C-4 serves as an excellent leaving group.
The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the electron-withdrawing character of the heterocyclic ring system. In the subsequent step, the leaving group is eliminated, and aromaticity is restored. masterorganicchemistry.com
This reactivity allows for the displacement of the chlorine atom by a wide range of nucleophiles, providing a versatile method for the synthesis of various 4-substituted benzo[f]isoquinoline derivatives. Studies on related N-heterocycles confirm that halo-substituents are readily displaced by nucleophiles in SNAr reactions. wiley.commdpi.com
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Heterocycles This table presents examples from related systems to illustrate the potential transformations of this compound.
| Substrate | Nucleophile | Product | Reaction Type |
| 2,4-Dinitrochlorobenzene | Hydroxide (OH⁻) | 2,4-Dinitrophenol | SNAr |
| 2-(2-Bromoaryl)benzimidazole | 1,3-Diketone | Benzo researchgate.netwikipedia.orgimidazo[2,1-a]isoquinoline | Intramolecular SNAr |
| Pentafluorophenyl Porphyrin | Various Nucleophiles | Para-substituted Tetrafluorophenyl Porphyrin | SNAr |
Quaternization and Ylide Chemistry
The nitrogen atom in the benzo[f]isoquinoline ring is basic (pKa of isoquinoline is 5.14) and readily reacts with alkylating agents to form quaternary ammonium (B1175870) salts. wikipedia.orgnih.gov This process, known as quaternization, is a fundamental reaction of pyridine (B92270) and its analogues. For this compound, treatment with an alkyl halide, such as methyl iodide or a phenacyl bromide, would yield the corresponding N-alkyl-4-chlorobenzo[f]isoquinolinium salt. rsc.org
These quaternary salts are precursors to highly reactive intermediates called isoquinolinium ylides. scispace.com An ylide is generated by the deprotonation of the carbon atom adjacent (alpha) to the quaternized nitrogen, typically using a base like triethylamine. sharif.edu The resulting ylide is a 1,3-dipole and is a valuable synthon in heterocyclic chemistry. bohrium.com
Benzo[f]quinolinium ylides, generated in situ from their salt precursors, undergo various transformations, most notably 1,3-dipolar cycloaddition reactions with dipolarophiles such as activated alkenes and alkynes. nih.gov These reactions provide a powerful route to complex, fused polycyclic nitrogen heterocycles. scispace.comsharif.edunih.gov
Table 2: Examples of Isoquinolinium Ylide Reactions This table illustrates the typical reactivity of isoquinolinium ylides, which is applicable to the ylide derived from this compound.
| Ylide Precursor | Dipolarophile/Reactant | Product Type |
| N-Phenacylisoquinolinium Bromide | Dimethyl Acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-a]isoquinoline |
| N-Cyanomethylisoquinolinium Chloride | Isatin / Malononitrile | Spiro[indoline-pyrrolo[2,1-a]isoquinoline] |
| N-Phenacylisoquinolinium Bromide | (self-reaction) | Dimerized Diaza-dibenzoanthracene |
Reactivity of the Benzene Ring and Peripheral Functionalization
While the nitrogen heterocycle dictates much of the compound's chemistry, the fused benzene ring also offers sites for synthetic modification.
Directed Ortho-Metallation Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent (e.g., n-butyllithium) and directs deprotonation at the adjacent ortho position. wikipedia.org This generates a lithiated intermediate that can be trapped by various electrophiles, allowing for the precise installation of a wide range of functional groups. organic-chemistry.orguwindsor.ca
In the context of this compound, a pre-existing DMG on the benzene portion of the molecule could be used to achieve selective functionalization. While the isoquinoline nitrogen itself can act as a director, it often leads to addition reactions with the organolithium base. imperial.ac.uk Therefore, a more conventional DMG (e.g., amide, carbamate, methoxy) would be more effective for selectively functionalizing the benzenoid ring. This approach circumvents the inherent reactivity patterns of the heterocycle and allows for the synthesis of contiguously substituted derivatives. uantwerpen.be
Further Functionalization via Cross-Coupling Reactions
The carbon-chlorine bond at the C-4 position is a key synthetic handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. uwindsor.ca The C-Cl bond is susceptible to oxidative addition to low-valent palladium or nickel catalysts, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.
Prominent among these methods are the Suzuki-Miyaura and Heck reactions. masterorganicchemistry.com
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride (this compound) with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. rsc.org It is a highly versatile method for forming biaryl linkages.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for C-C bond formation with excellent control over stereoselectivity. organic-chemistry.org
These reactions are generally tolerant of a wide variety of functional groups, making them suitable for the late-stage functionalization of complex molecules. researchgate.netuwindsor.ca The application of these methods to this compound would allow for the synthesis of a diverse library of derivatives with modified electronic and steric properties.
Table 3: Potential Cross-Coupling Reactions for this compound This table provides illustrative examples of Suzuki and Heck reactions on halo-N-heterocycles.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / Base | 4-Phenylbenzo[f]isoquinoline |
| Suzuki-Miyaura | Vinylboronic Acid | Pd(dppf)Cl₂ / Base | 4-Vinylbenzo[f]isoquinoline |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Base | 4-Styrylbenzo[f]isoquinoline |
| Heck | Methyl Acrylate | Pd(OAc)₂ / PPh₃ / Base | Methyl 3-(benzo[f]isoquinolin-4-yl)acrylate |
Oxidation and Reduction Chemistry
The oxidation and reduction of the benzo[f]isoquinoline core, and specifically its 4-chloro derivative, are fundamental transformations that alter its electronic properties and provide pathways to new functionalized molecules.
Oxidation: Similar to other quinolines and isoquinolines, the nitrogen atom in this compound can be oxidized to form the corresponding N-oxide. gcwgandhinagar.com This reaction is typically achieved using peroxycarboxylic acids. gcwgandhinagar.com The resulting N-oxide is an important intermediate, as the N-oxide group can activate the heterocyclic ring for further functionalization, including nucleophilic substitution and cycloaddition reactions. While specific studies on this compound are not abundant, the general reactivity pattern of isoquinolines suggests that oxidation with reagents like alkaline potassium permanganate (B83412) would lead to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and phthalic acid. gcwgandhinagar.com
Reduction: The reduction of isoquinoline derivatives can be complex, with the outcome dependent on the reaction conditions and the nature of the substituents. gcwgandhinagar.com Catalytic hydrogenation of the isoquinoline ring system typically reduces the pyridine ring before the benzene ring. For this compound, reduction could potentially proceed via several pathways:
Reduction of the Heterocyclic Ring: Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) would likely lead to the formation of 4-chloro-1,2,3,4-tetrahydrobenzo[f]isoquinoline.
Reductive Dechlorination: The chloro group at the 4-position can be removed under certain reductive conditions, such as catalytic hydrogenation in the presence of a base or using metal/acid combinations. This would yield the parent benzo[f]isoquinoline.
Complete Reduction: More forcing reduction conditions could lead to the saturation of both the pyridine and the fused benzene rings.
The specific products and their yields would be highly dependent on the choice of catalyst, solvent, temperature, and pressure.
Ring-Opening and Ring-Closure Reactions (e.g., ANRORC Mechanism)
The this compound system is susceptible to ring-opening and subsequent ring-closure reactions, particularly under the influence of strong nucleophiles. A prominent example of such a transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org
The ANRORC mechanism is a well-documented pathway for nucleophilic substitution in heterocyclic compounds, especially in reactions involving powerful nucleophiles like potassium amide (KNH₂) in liquid ammonia. wikipedia.orgresearchgate.netchem-soc.si While direct studies on this compound are limited, the behavior of analogous 4-halogenated isoquinolines provides a strong basis for predicting its reactivity. researchgate.netchem-soc.si
In a typical ANRORC sequence involving a 4-haloisoquinoline, the following steps are proposed:
Addition of Nucleophile: The amide anion (⁻NH₂) adds to the heterocyclic ring, often at a position activated by the nitrogen atom, such as C-1.
Ring Opening: The resulting anionic σ-complex undergoes cleavage of a C-N bond in the pyridine ring, leading to an open-chain intermediate.
Ring Closure: The open-chain intermediate, which now contains a terminal nucleophilic nitrogen and an electrophilic site, undergoes intramolecular cyclization to form a new heterocyclic ring. In this process, the original halogen substituent may or may not be part of the final ring structure, and the original nitrogen atom of the ring can be expelled and replaced by the nitrogen from the nucleophile. wikipedia.org
For 4-halogenoisoquinolines reacting with KNH₂ in liquid ammonia, this mechanism can lead to "tele-substitution," where the incoming amino group ends up at a position remote from the leaving halogen, such as the formation of 1-aminoisoquinoline. researchgate.netchem-soc.si It is plausible that this compound would undergo similar ANRORC-type transformations, yielding various aminated benzo[f]isoquinoline derivatives. The reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648) also proceeds via an ANRORC-type mechanism, demonstrating the broad applicability of this concept in heterocyclic chemistry. nih.gov
Derivatization for Advanced Materials and Ligand Design
The rigid, planar structure and the presence of both a modifiable chloro-substituent and a coordinating nitrogen atom make this compound an attractive scaffold for the synthesis of advanced materials and the design of novel ligands.
Advanced Materials: The benzo[f]isoquinoline core is a polycyclic aromatic hydrocarbon (PAH) derivative. The introduction of heteroatoms like nitrogen into PAH frameworks is a known strategy to modulate their electronic properties, such as band-gap, solubility, and charge-transport characteristics, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). conicet.gov.ar
The chlorine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby fine-tuning the material's properties.
Table 1: Potential Derivatization Reactions at the 4-Position
| Reaction Type | Reagents/Catalyst | Potential Product | Application Area |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 4-Aryl/heteroaryl-benzo[f]isoquinolines | Organic electronics, fluorescent probes |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4-Amino-benzo[f]isoquinoline derivatives | Hole-transport materials, bioactive molecules |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-benzo[f]isoquinolines | Molecular wires, functional polymers |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) | 4-Alkoxy/thioalkoxy-benzo[f]isoquinolines | Modulating electronic/optical properties |
These derivatization strategies enable the synthesis of a diverse library of benzo[f]isoquinoline-based molecules with tailored optoelectronic properties. For instance, extending the π-conjugation through Suzuki or Sonogashira coupling can lead to materials with red-shifted absorption and emission spectra, which is desirable for OLED applications. conicet.gov.ar
Ligand Design: The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property is widely exploited in the design of ligands for catalysis and coordination chemistry. This compound and its derivatives can act as N-donor ligands. The steric and electronic environment around the nitrogen can be precisely controlled by modifying the substituents on the benzo[f]isoquinoline core. The chloro-substituent, or groups introduced at this position, can influence the ligand's coordination properties and the resulting metal complex's stability, reactivity, and catalytic activity. For example, the use of isoquinoline-based ligands has been noted in palladium-catalyzed C-H functionalization reactions. nih.gov The derivatization of the 4-position allows for the creation of bidentate or polydentate ligands by introducing additional coordinating groups, leading to the formation of stable chelate complexes with enhanced catalytic performance.
Advanced Spectroscopic and Structural Elucidation of 4 Chlorobenzo F Isoquinoline Derivatives
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or five decimal places), allowing for the determination of a unique molecular formula. For 4-Chlorobenzo[f]isoquinoline, the molecular formula is C₁₃H₈ClN. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. acs.orgnih.gov The experimentally determined mass is then compared to the theoretically calculated mass. A mass difference of less than 5 ppm is considered definitive evidence for the proposed molecular formula. nih.govfftc.org.tw This high degree of accuracy is crucial for distinguishing between isomers and compounds with very similar nominal masses.
Table 1: Representative HRMS Data for this compound.
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the carbon-hydrogen framework of a molecule. libretexts.orgunimelb.edu.au While one-dimensional ¹H and ¹³C NMR spectra are foundational, advanced two-dimensional techniques are necessary to fully assign all resonances and elucidate the precise connectivity of complex structures like this compound. ipb.ptgithub.io
A combination of 2D NMR experiments is systematically employed for the complete structural assignment of this compound derivatives. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It reveals correlations between adjacent protons, helping to map out the individual spin systems within the aromatic rings of the benzo[f]isoquinoline core.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹JCH). sdsu.edu This allows for the unambiguous assignment of all protonated carbon signals. The phase of the cross-peaks can also provide DEPT-like information, distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. github.io
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is critical for connecting the individual spin systems identified by COSY. It establishes connectivity across quaternary (non-protonated) carbons and the nitrogen heteroatom, which is essential for assembling the complete molecular skeleton and confirming the position of substituents like the chlorine atom at C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. ipb.pt This is particularly useful for confirming stereochemistry and differentiating between regioisomers by observing through-space dipolar couplings.
Table 2: Hypothetical ¹H and ¹³C NMR Assignments and Key HMBC Correlations for this compound.
Solid-State NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for analyzing crystalline and amorphous solid materials, providing information that is often complementary to single-crystal X-ray diffraction. worktribe.commdpi.com Using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS), SSNMR can probe the local environment of nuclei like ¹³C and ¹⁵N in the solid state. rsc.orgresearchgate.net For this compound, SSNMR would be particularly valuable for:
Identifying the presence of different polymorphs (different crystalline forms), which would exhibit distinct chemical shifts due to variations in crystal packing.
Characterizing materials that are not suitable for single-crystal X-ray analysis, such as microcrystalline powders.
Probing intermolecular interactions, as the chemical shifts of atoms involved in or close to interactions like halogen or hydrogen bonds are sensitive to these effects. worktribe.com
Variable Temperature (VT) NMR is employed to study dynamic processes within a molecule, such as the rotation around single bonds or conformational exchange. scholaris.caresearchgate.net For derivatives of this compound bearing sterically demanding substituents, restricted rotation around a bond might lead to the existence of multiple conformers or rotamers at room temperature, which would appear as separate sets of signals in the NMR spectrum. researchgate.net By increasing the temperature, the rate of exchange between these conformers increases. VT-NMR experiments can monitor the broadening and eventual coalescence of these distinct signals into a single time-averaged peak. scholaris.cacapes.gov.br The temperature at which coalescence occurs (Tc) can be used to calculate the free energy of activation (ΔG‡) for the dynamic process, providing quantitative data on the rotational energy barrier. researchgate.net
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Table 3: Hypothetical Crystallographic Data for this compound.
The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. Analysis of the crystal structure of this compound would reveal the specific forces that stabilize its solid-state architecture.
π-π Stacking: The extensive, planar aromatic system of the benzo[f]isoquinoline core is expected to facilitate significant π-π stacking interactions between adjacent molecules. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å, are a primary driving force for the packing of aromatic heterocycles. harding.edursc.orgresearchgate.net
Halogen Bonding: The chlorine atom at the C-4 position can act as a halogen bond donor. This occurs when the region of positive electrostatic potential on the halogen (the σ-hole) forms an attractive, non-covalent interaction with a Lewis basic site on a neighboring molecule, such as the lone pair of the isoquinoline (B145761) nitrogen atom (C-Cl···N). worktribe.comresearchgate.net This type of directional interaction can play a crucial role in dictating the supramolecular assembly.
Hydrogen Bonding: Although lacking classical hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds may also contribute to the stability of the crystal lattice, further influencing the molecular packing arrangement. harding.edu
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound.
Compound Index
Table 5: List of Compounds Mentioned in the Article.
Conformational Analysis in the Solid State
The definitive determination of a molecule's three-dimensional arrangement in the crystalline phase is achieved through single-crystal X-ray diffraction. libretexts.org This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions that stabilize the crystal lattice.
While a specific crystallographic study for this compound was not available in the reviewed literature, analysis of closely related structures, such as quinolin-8-yl 4-chlorobenzoate (B1228818) and other substituted isoquinolines, offers significant insight into the expected solid-state behavior. researchgate.netmdpi.com In the solid state, the planar, aromatic framework of the benzo[f]isoquinoline core is expected to be largely rigid. The conformation of the crystal packing is dictated by a network of non-covalent interactions.
Key intermolecular interactions anticipated to govern the crystal packing of this compound derivatives include:
π-π Stacking: The extensive aromatic system of the benzo[f]isoquinoline core facilitates significant π-π stacking interactions between adjacent molecules.
C-H···N and C-H···π Interactions: Hydrogen atoms attached to the carbon framework can form weak hydrogen bonds with the nitrogen atom of the isoquinoline moiety or the π-electron clouds of the aromatic rings in neighboring molecules. researchgate.net
Halogen Bonding (Cl···N/π): The chlorine atom at the 4-position can act as a halogen bond donor, interacting with the nitrogen lone pair or the π-system of an adjacent molecule. Electrostatic potential maps of similar chloro-substituted compounds suggest the formation of a positive region (σ-hole) on the chlorine atom, which facilitates these interactions. researchgate.net
Table 1: Expected Crystallographic and Intermolecular Interaction Parameters for this compound Derivatives (Based on Analogous Structures)
| Parameter | Expected Value / Type | Significance |
| Crystal System | Typically Monoclinic or Orthorhombic | Reflects the symmetry of the unit cell. |
| Space Group | Centrosymmetric (e.g., P2₁/c) for achiral molecules | Defines the symmetry elements within the unit cell. |
| C-Cl Bond Length | ~1.74 Å | Standard bond distance for a chlorine atom attached to an sp² carbon. |
| C=N Bond Length | ~1.34 Å | Typical bond distance for a C=N double bond within a heteroaromatic ring. |
| π-π Stacking Distance | 3.4 - 3.8 Å | Indicates the distance between the planes of stacked aromatic rings, a key stabilizing interaction. |
| Key Torsion Angles | Near 0° or 180° within the fused ring system | Confirms the planarity of the aromatic core. |
| Intermolecular Forces | π-π Stacking, Halogen Bonding (Cl···N), van der Waals forces, C-H···π interactions, and potential C-H···Cl interactions. | These non-covalent forces dictate the three-dimensional packing of molecules in the crystal, influencing physical properties like melting point and solubility. researchgate.net |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" for a compound. researchgate.netspectroscopyonline.com The spectra arise from the absorption (FTIR) or scattering (Raman) of light corresponding to the discrete vibrational energy levels of the molecule's chemical bonds. irphouse.com
For this compound, the vibrational spectrum is expected to be complex, featuring contributions from the fused aromatic rings, the C-N heterocycle, and the carbon-chlorine bond. By analyzing the spectra of the parent structures, isoquinoline and chlorobenzene, a reliable assignment of the major vibrational modes can be made. irphouse.comnih.gov
Expected Vibrational Modes for this compound:
Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. irphouse.com
Aromatic Ring Vibrations (C=C and C=N Stretching): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the fused aromatic system result in a series of characteristic sharp peaks between 1650 cm⁻¹ and 1400 cm⁻¹. irphouse.comresearchgate.net The interaction between C-C and C-N stretching modes in isoquinoline leads to prominent bands in these regions. researchgate.net
C-H In-Plane and Out-of-Plane Bending: These vibrations occur at lower frequencies, typically in the 1300-1000 cm⁻¹ (in-plane) and 900-675 cm⁻¹ (out-of-plane) regions, and are highly characteristic of the substitution pattern on the aromatic rings.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong band in the 800-600 cm⁻¹ range, although its exact position can be influenced by coupling with other vibrations.
Ring Puckering/Deformation Modes: The low-frequency region of the Raman spectrum (< 400 cm⁻¹) contains bands corresponding to the collective puckering and deformation vibrations of the entire fused ring system.
FTIR data for related chloro-substituted benzothiazole-isoquinoline derivatives show characteristic peaks for N-H stretching (~3280 cm⁻¹), amide C=O stretching (~1615 cm⁻¹), and other aromatic vibrations, demonstrating the utility of this technique for identifying key functional groups in complex derivatives. mdpi.com
Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | FTIR, Raman | Medium |
| 1620 - 1580 | Aromatic C=C and C=N Ring Stretching | FTIR, Raman | Strong |
| 1560 - 1450 | Aromatic C=C and C=N Ring Stretching | FTIR, Raman | Strong, Multiple |
| 1300 - 1000 | C-H In-Plane Bending | FTIR, Raman | Medium to Weak |
| 900 - 700 | C-H Out-of-Plane Bending | FTIR | Strong |
| 800 - 600 | C-Cl Stretching | FTIR, Raman | Strong |
| < 600 | Ring Deformation and Puckering Modes | Raman | Medium to Strong |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral Analogues
While this compound itself is an achiral molecule, its framework can be incorporated into larger, chiral systems. For these chiral analogues, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining their absolute stereochemistry. chiralabsxl.comresearchgate.net These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. rsc.org
A prominent class of chiral analogues includes azahelicenes, which are polycyclic aromatic compounds with a helical, non-planar structure. rsc.orgokayama-u.ac.jp The inherent chirality of these molecules gives rise to strong CD signals. The CD spectrum of a chiral molecule is a unique physical property, and its mirror-image enantiomer will exhibit a CD spectrum of equal magnitude but opposite sign. chiralabsxl.comnih.gov
The process of stereochemical assignment using CD spectroscopy typically involves:
Separation of Enantiomers: The racemic mixture of the chiral analogue is separated into its pure enantiomers, usually by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Measurement: The CD spectra of both enantiomers are recorded, confirming that they are mirror images of each other. okayama-u.ac.jpnih.gov
Theoretical Calculation: Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the CD spectrum for one of the enantiomers (e.g., the P-helix or M-helix). nih.govwiley.com
Comparison and Assignment: The experimentally measured CD spectrum is compared with the theoretically calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. nih.govwiley.com
For example, studies on aza mdpi.comhelicenes have shown that enantiomers can be successfully resolved and their absolute configurations assigned by comparing experimental CD spectra with TD-DFT calculations. wiley.com The CD signals for such compounds are sensitive to the helical structure and the presence of substituents. rsc.org In some cases, the formation of chiral aggregates from dynamically chiral azahelicenes can even be monitored by the emergence of CD signals. nih.gov This approach provides a powerful, non-destructive method for elucidating the absolute stereochemistry of complex chiral molecules derived from the benzo[f]isoquinoline scaffold.
Table 3: Chiroptical Data for Representative Chiral Azahelicene Analogues
| Compound Class | Spectroscopic Feature | Wavelength / Region | Significance | Reference |
| Aza nih.govhelicene | Emergence of mirror-image CD signals upon solid-state symmetry breaking. | 280 - 400 nm | Demonstrates spontaneous generation of chiroptical activity from an achiral or racemic solid state. | nih.gov |
| N-butylated Aza[n]helicenes | Mirror-imaged CD and CPL spectra for resolved enantiomers. | Visible Region | Confirms successful optical resolution and allows for the study of each enantiomer's properties. | rsc.org |
| Aza mdpi.comhelicene Radical | Opposite Cotton effects in CD spectra for enantiomeric pairs. | ~650 nm | Allows for the assignment of absolute configuration by comparing experimental and calculated CD bands. wiley.com | |
| Indolohelicene | Distinct CD signals for precursor and oxidized product, with mirror images for (P)/(M) enantiomers. | 310 - 415 nm | Shows how chemical transformations affect the chiroptical properties, aiding in structural confirmation. | rsc.orgokayama-u.ac.jp |
Computational and Theoretical Investigations of 4 Chlorobenzo F Isoquinoline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the properties of molecules like 4-Chlorobenzo[f]isoquinoline. These methods model the behavior of electrons and nuclei to determine the molecule's energetic and geometric characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds similar to this compound, such as other benzoquinoline derivatives and chloro-substituted aromatic systems, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are standard for geometry optimization and predicting electronic properties. researchgate.netdovepress.com This process finds the lowest energy arrangement of atoms in the molecule, providing optimized bond lengths, bond angles, and dihedral angles.
While specific DFT data for this compound is not published, calculations on related benzo[f]quinoline (B1222042) derivatives have been performed to correlate experimental findings with theoretical structures. nih.gov For a molecule like this compound, DFT would predict a planar aromatic system. The introduction of the chlorine atom at the 4-position would be expected to induce changes in the local electron density and molecular geometry compared to the parent benzo[f]isoquinoline.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific values for this compound are not available in the cited literature.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(4)-Cl | ~1.74 Å |
| Bond Length | C(4)-N | ~1.32 Å |
| Bond Length | N-C(3) | ~1.37 Å |
| Bond Angle | Cl-C(4)-N | ~116° |
| Bond Angle | C(3)-N-C(4a) | ~118° |
| Dihedral Angle | C(5)-C(4b)-C(4a)-N | ~0° (planar) |
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. malayajournal.org For various heterocyclic compounds, the HOMO-LUMO gap has been calculated to be in the range of 4-5 eV. malayajournal.orgmdpi.com In the case of this compound, the HOMO is expected to be distributed over the fused aromatic rings, while the LUMO would also be delocalized across the π-system, with potential contributions from the C-Cl bond.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
This table illustrates the typical output of an FMO analysis. Specific values for the title compound are not available in the cited literature.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -5.5 eV | Electron-donating capability, π-system |
| LUMO | -1.5 to -1.0 eV | Electron-accepting capability, π*-system |
| Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical stability/reactivity |
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dovepress.com The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green represents areas of neutral potential.
For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination to Lewis acids. The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a σ-hole on its outermost surface, which can participate in halogen bonding. researchgate.net The hydrogen atoms of the aromatic rings would show positive potential. Such maps provide a guide to intermolecular interactions. researchgate.netmdpi.com
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely mechanism for a given transformation. nih.gov
Transition State Analysis
A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. nih.gov Computational methods like DFT can be used to locate and characterize the geometry and energy of transition states. rsc.org For reactions involving benzoquinoline derivatives, such as cycloadditions or substitutions, identifying the transition state structure is key to understanding the reaction's feasibility and selectivity. nih.gov For example, in nucleophilic aromatic substitution reactions, calculations can distinguish between concerted or stepwise mechanisms by locating the relevant transition states. rsc.org
Reaction Coordinate Mapping
Reaction coordinate mapping, often done through Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path connecting the reactants, transition state, and products. This provides a detailed picture of the geometric and energetic changes that occur throughout a chemical reaction. rsc.org For instance, in the formation of complex heterocyclic systems, IRC calculations can confirm that a calculated transition state correctly links the starting materials to the desired products, validating the proposed mechanistic pathway. While specific reaction mechanism studies for this compound are not available, computational studies on the formation of quinoline (B57606) and isoquinoline (B145761) have utilized this approach to map out barrierless gas-phase formation pathways. rsc.org
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules like this compound. These simulations model the atomic movements over time by solving Newton's equations of motion, providing insights into the molecule's flexibility, preferred shapes (conformers), and the transitions between them. This dynamic perspective is crucial for understanding how the molecule behaves in different environments, which is a key aspect of structure-property relationship studies. nih.govcecam.org
While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, the principles of MD are widely applied to similar heterocyclic and aromatic compounds. plos.orgiyte.edu.tr For instance, MD simulations have been effectively used to study the interactions and conformational changes of related quinoline and isoquinoline derivatives, often in the context of their interactions with biological macromolecules or other molecules in solution. plos.orgiyte.edu.tr These studies highlight the capability of MD to elucidate the relationship between molecular structure and function. plos.org
The insights gained from MD simulations, such as identifying the most stable conformers and understanding their relative populations, are invaluable for subsequent quantum mechanical calculations, including those for predicting spectroscopic properties. faccts.de By providing a representative ensemble of structures, MD simulations ensure that the calculated properties are averaged over the relevant conformational space, leading to more accurate and experimentally relevant predictions.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
Computational chemistry offers a suite of tools for the prediction of various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds like this compound. These predictive methods are often based on density functional theory (DFT) and other quantum mechanical approaches. schrodinger.comfaccts.de
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. nmrdb.orgnmrdb.org Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, as well as spin-spin coupling constants. faccts.denmrdb.org These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set, and often requires averaging over different conformers, which can be identified through molecular dynamics simulations or other conformational search methods. faccts.deschrodinger.com For isoquinoline derivatives, NMR predictions can help in assigning the complex spectral patterns arising from the fused ring system and the influence of substituents like the chlorine atom. mdpi.com
UV-Vis Spectroscopy:
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. medium.com Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. faccts.de This method calculates the energies of electronic excitations from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands. medium.comchemrxiv.org For aromatic systems like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π → π* and n → π* transitions. medium.com Comparing the predicted spectrum with experimental data can confirm the molecular structure and provide insights into the electronic properties of the molecule. chemrxiv.org
IR Spectroscopy:
| Spectroscopic Technique | Predicted Properties | Common Computational Method |
| NMR | Chemical Shifts (¹H, ¹³C), Coupling Constants | DFT (e.g., B3LYP) with GIAOs |
| UV-Vis | Excitation Energies (λmax), Oscillator Strengths | TD-DFT (e.g., CAM-B3LYP) |
| IR | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) |
Structure-Property Relationship Studies (Excluding Biological/Clinical Correlates)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. jimdo.com For this compound, QSPR models can be developed to predict a range of non-biological properties based on its molecular descriptors. These descriptors can be derived from its two-dimensional structure (topological indices) or its three-dimensional conformation (geometric and quantum-chemical descriptors). jimdo.com
The introduction of a chlorine atom at the 4-position of the benzo[f]isoquinoline scaffold is known to significantly influence its electronic properties. researchgate.net This modification can affect properties such as solubility, lipophilicity (logP), and chromatographic retention times. QSPR models can quantify these effects by correlating them with descriptors that capture the electronic and steric influence of the chlorine substituent. jimdo.com
For instance, the electron-withdrawing nature of the chlorine atom can impact the molecule's dipole moment and polarizability, which in turn affect its intermolecular interactions and macroscopic properties. Computational studies can calculate these fundamental molecular properties, which can then be used as inputs for developing robust QSPR models. While specific QSPR studies for this compound are not detailed in the provided search results, the principles are widely applied to predict the properties of various organic molecules, including heterocyclic compounds. jimdo.com
Computational Crystallography and Intermolecular Interaction Energies
Computational crystallography involves the use of theoretical methods to predict and analyze the crystal structure of a compound. This field complements experimental X-ray diffraction by providing insights into the forces that govern crystal packing and by helping to rationalize observed crystal structures.
For molecules like this compound, computational methods can be used to predict the most stable crystal packing arrangements. This is often achieved through crystal structure prediction (CSP) algorithms that generate a multitude of possible crystal structures and rank them based on their lattice energies. These energies are typically calculated using force fields or more accurate quantum mechanical methods.
A key aspect of understanding crystal packing is the analysis of intermolecular interactions. Energy decomposition analysis (EDA) is a computational technique that can be used to break down the total interaction energy between molecules in a crystal into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. rsc.orgrsc.org This allows for a detailed understanding of the nature of the interactions that hold the crystal together.
While specific computational crystallography studies for this compound were not found, the methodologies are well-established and have been applied to a wide range of organic molecules, including those with similar structural motifs. ugr.esugr.es
| Interaction Type | Description |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| C-H···π | Interactions between a C-H bond and a π-system. |
| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. |
Advanced Materials Science Applications of 4 Chlorobenzo F Isoquinoline Derivatives
Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)
Derivatives of the benzo[f]isoquinoline family are recognized for their potential in optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Their inherent fluorescence and ability to form thermally stable materials make them attractive candidates for various roles within OLED device architecture. researchgate.netmdpi.com
Research has demonstrated that benzo[f]quinoline (B1222042) derivatives can function effectively as emitters in OLEDs. researchgate.net For instance, certain derivatives have been shown to produce electroluminescence spanning the visible spectrum, from blue to red, depending on the specific molecular structure. researchgate.net The rigid and planar nature of the benzo[f]isoquinoline core contributes to high photoluminescence quantum yields, a critical factor for efficient light emission.
In the realm of phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, iridium(III) complexes are paramount. The 1-phenyl-isoquinoline (piq) ligand, a structural isomer of the benzo[f]isoquinoline system, is a well-established component in highly efficient red-emitting Ir(III) complexes. ias.ac.in For example, the complex Ir(piq)₃ has demonstrated exceptional performance in OLEDs, with reported brightness levels exceeding 10,000 cd/m² and high external quantum efficiencies (EQE) of over 10%. ias.ac.in The 4-chlorobenzo[f]isoquinoline molecule can serve as a key starting material for synthesizing analogous phenyl-benzo[f]isoquinoline ligands, which are then used to form iridium complexes for OLED applications. These complexes are valued for their high thermal stability and the ability to tune emission wavelengths by modifying substituents on the ligand scaffold. acs.org
Furthermore, benzo[f]quinoline derivatives have been developed as thermally stable bipolar host materials for green PhOLEDs. mdpi.comacs.orgacs.org A bipolar host material possesses both hole- and electron-transporting capabilities, which leads to a more balanced charge injection and a wider recombination zone within the emissive layer. This improved charge balance enhances device efficiency and can reduce efficiency roll-off at high brightness levels.
The performance of OLEDs incorporating benzoquinoline derivatives can be significant, as highlighted in the table below, which summarizes the electroluminescence (EL) characteristics of various devices.
| Device Emitter/Host | Emission Peak (nm) | Max. Efficiency (cd/A) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| Benzo[f]quinoline derivative (6c) | 455 (Blue) | - | - | (0.18, 0.20) | researchgate.net |
| Benzo[a]acridine derivative (8a) | 496 (Green) | - | - | (0.26, 0.43) | researchgate.net |
| Ir(piq)₂(acac) doped in CBP | - | ~7.0 | - | - | ias.ac.in |
| Orange-red Ir(III) complex (Ir3) | 583 | - | 30.65% | - | researchgate.net |
| NI-TPA (TADF emitter) | 593 (Orange) | - | 11.3% | - | nih.gov |
| NI-Pz (TADF emitter) | 665 (Red) | - | 7.6% | - | nih.gov |
This table presents a selection of performance data for OLEDs based on benzoquinoline and related isoquinoline (B145761) derivatives to illustrate their potential in optoelectronics. Data for a specific 4-chloro derivative was not available.
Development of Fluorescent Probes and Sensors
The inherent luminescent properties of the isoquinoline nucleus make its derivatives, including those of benzo[f]isoquinoline, excellent candidates for the development of fluorescent probes and chemical sensors. researchgate.net These sensors operate by changing their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte.
A notable example is the compound this compound (CBIQ) itself, which has been identified as a novel activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride ion channel. This activity makes it a valuable biological probe for studying ion channel function and a potential chemical scaffold for developing new therapeutic agents for cystic fibrosis.
Derivatives of the closely related benzo[de]isoquinoline-1,3-dione have been synthesized to act as reversible colorimetric and fluorescent chemosensors. For instance, sensors containing a hydrazone moiety have been designed for the selective detection of fluoride (B91410) ions. zstu.edu.cn The interaction with fluoride causes a deprotonation of the hydrazone group, resulting in a distinct color change and a shift in the fluorescence emission, allowing for visual and spectroscopic detection. zstu.edu.cn
Furthermore, the principle of host-guest chemistry has been applied to create sophisticated sensory systems. A molecular shuttle based on a 6-bromoisoquinoline (B29742) derivative and a cucurbit ias.ac.inuril (CB ias.ac.in) macrocycle has been shown to exhibit pH-controlled, purely organic room-temperature phosphorescence (RTP). rsc.org Under basic conditions, the isoquinoline portion of the molecule is encapsulated within the CB ias.ac.in host, which protects its triplet excited state from quenching and turns on strong phosphorescence, demonstrating a "switchable" sensor. rsc.org This strategy is also being explored for biological imaging applications. nih.govrsc.org
The photophysical properties of isoquinoline derivatives are fundamental to their function as fluorescent probes. The table below, adapted from studies on various isoquinoline derivatives, illustrates key parameters.
| Compound | λmax abs (nm) | λmax em (nm) | Stokes Shift (Δυ) (cm⁻¹) | Quantum Yield (Φfl) | Reference |
| 1-(isoquinolin-3-yl)azetidin-2-one | 269 | 328 | 5982 | 0.963 | |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 271 | 344 | 6940 | 0.812 | |
| 1-(isoquinolin-3-yl)piperidin-2-one | 270 | 340 | 6701 | 0.589 | |
| n-butyl 3-(isoquinolin-3-ylamino)propanoate | 406 | 494 | 4547 | 0.223 x 10⁻¹³ |
This table shows photophysical data for several isoquinoline derivatives in 0.1 M H₂SO₄ or chloroform, demonstrating how structural changes affect their fluorescent properties. Data specific to this compound was not available.
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The benzo[f]isoquinoline scaffold is an attractive component for designing such systems due to its planar, aromatic structure, which can facilitate π-π stacking, and the nitrogen atom, which can participate in hydrogen or halogen bonding.
A compelling example of this is the formation of co-crystals between benzo[f]quinoline (BfQ) and 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB). oup.comsemanticscholar.org In these structures, the primary interaction is a C–I···N halogen bond. These interactions guide the self-assembly of the components into discrete supramolecular structures. oup.comsemanticscholar.org Notably, while pure BfQ is not phosphorescent in the solid state, the co-crystals exhibit a distinct orange-yellow phosphorescence, which is attributed to the heavy atom effect of iodine and C–I···π interactions that enhance spin-orbit coupling. semanticscholar.org
Host-guest chemistry, a central tenet of supramolecular science, has also been explored using isoquinoline derivatives. The encapsulation of guest molecules within macrocyclic hosts like cucurbiturils can dramatically alter their properties. rsc.org As mentioned previously, a 6-bromoisoquinoline derivative forms a host-guest complex with cucurbit ias.ac.inuril (CB ias.ac.in), creating a system where the encapsulation and resulting phosphorescence can be controlled by external stimuli like pH. rsc.org
The self-assembly of more complex, fused isoquinoline systems, such as pyrrolo[2,3-c]isoquinolines, is often directed by a combination of weak hydrogen bonds (e.g., C-H···N, C-H···O) and hydrophobic interactions, which dictate the final crystal packing arrangement. acs.org
Catalysis and Ligand Design in Organometallic Chemistry
The isoquinoline framework is a prominent structural motif in the design of ligands for organometallic catalysis. The nitrogen atom provides a coordination site for a metal center, and the extended aromatic system allows for electronic properties to be tuned. The 4-chloro substituent on a benzo[f]isoquinoline ring can be used as a handle for further modification or can itself influence the catalytic activity of a resulting metal complex.
Palladium-catalyzed reactions are central to modern organic synthesis, and isoquinoline derivatives are frequently involved both as products and as ligands. Numerous methods have been developed for the synthesis of substituted isoquinolines using palladium catalysts, often involving the cyclization of precursors like 2-(1-alkynyl)benzaldimines. researchgate.netpnas.org In some of these processes, the isoquinoline product is formed through a catalytic cycle involving a palladium intermediate, highlighting the compatibility of the isoquinoline core with these metals. researchgate.net For example, a one-pot reaction can achieve the cyclization to form the isoquinoline ring followed by a Heck reaction at the 4-position to add further complexity. researchgate.net
Derivatives of isoquinoline have been explicitly designed as ligands for transition metal catalysts. Axially chiral isoquinolines are particularly important as ligands in asymmetric synthesis. acs.org Furthermore, complexes of palladium(II) and rhodium(III) with various 1-(2'-aminophenyl)isoquinoline derivatives have been synthesized and characterized. chinesechemsoc.org These complexes have shown significant potential as anticancer agents, demonstrating that the coordination of isoquinoline-based ligands to metals can yield compounds with valuable biological, and potentially catalytic, activities. chinesechemsoc.org
The table below summarizes examples of catalytic systems involving isoquinoline derivatives, showcasing their versatility in ligand design.
| Ligand/Precursor Type | Metal | Catalytic Application / Reaction Type | Reference |
| 2-(1-Alkynyl)benzaldimines | Palladium(II) | Synthesis of 4-(1-alkenyl)-3-arylisoquinolines via cyclization/Heck reaction | researchgate.net |
| o-(1-Alkynyl)-benzaldimines | Palladium(0) | Asymmetric Larock synthesis of axially chiral 3,4-disubstituted isoquinolines | acs.org |
| N-Methoxy benzamides | Palladium(II) | Synthesis of 3,4-substituted hydroisoquinolones via C-H activation/annulation | mdpi.com |
| 1-Iodoisoquinoline | Palladium(0) | Synthesis of isoquinoline-1-carboxamides via aminocarbonylation | mdpi.com |
| 1-(2'-Aminophenyl)isoquinoline derivatives | Palladium(II), Rhodium(III) | Formation of metal complexes with potential anticancer activity | chinesechemsoc.org |
| N-(pivaloyloxy) aryl amides | Rhodium(III) | Synthesis of isoquinolone-containing amino acids via [4+2]-annulation | mdpi.com |
Integration into Polymeric and Nanostructured Materials
The incorporation of specific chemical functionalities into polymers and nanostructures is a key strategy for creating advanced materials with tailored properties. The this compound scaffold offers potential pathways for integration into such materials.
While direct examples of polymers containing this compound are not widely reported, the reactivity of the aryl chloride provides a clear route for its inclusion. The chlorine atom can act as a reactive site in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. mdpi.com This would allow the benzo[f]isoquinoline unit to be incorporated either as a pendant group attached to a pre-existing polymer backbone or as a monomer in the step-growth polymerization to form a fully conjugated polymer. Such polymers would be expected to have interesting photophysical and electronic properties, potentially finding use in organic electronics.
The interaction of isoquinoline derivatives with biological polymers has been studied. For example, certain 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have been shown to inhibit the polymerization of tubulin, a protein that forms microtubules. acs.org This demonstrates a specific interaction between an isoquinoline-based small molecule and a biological polymer system, which is relevant for drug design and bionanotechnology.
In the context of nanostructured materials, isoquinoline derivatives can be used in the formation of self-assembled and nanoscale architectures. As discussed, benzo[f]quinoline can self-assemble with other molecules through non-covalent interactions like halogen bonding to form phosphorescent materials. oup.comsemanticscholar.org Additionally, isoquinoline itself has been used as a component in the synthesis of Metal-Organic Frameworks (MOFs), which are materials with nanoscale porosity. nih.govosti.gov The properties of these MOFs, such as their capacity for gas storage or catalysis, can be tuned by the choice of the organic linkers and ancillary molecules like isoquinoline.
Role in Dye and Pigment Chemistry
The extended π-conjugated system of the benzo[f]isoquinoline core makes it a chromophore, meaning it can absorb and emit light in the visible spectrum. This fundamental property makes its derivatives suitable for use as dyes and pigments.
The color and other properties of these dyes can be finely tuned by adding various functional groups to the benzo[f]isoquinoline skeleton. These modifications alter the electronic structure of the molecule, shifting the absorption and emission wavelengths. Benzo[f]quinoline itself is known to exhibit a blue fluorescence. researchgate.net
Derivatives of the structurally related benzo[de]isoquinoline-1,3-dione (naphthalimide) system are well-known for their strong fluorescence and high stability, making them a privileged class of industrial dyes and pigments. Synthesized derivatives have been shown to provide colors ranging from yellow-green to orange and red. nih.govresearchgate.netrsc.org These dyes are used in various applications, including coloring for plastics, synthetic fibers, and in fluorescent security inks. The stability of the isoquinoline-based core against light and heat is a critical advantage for its use in durable pigments.
An interesting intersection of dye chemistry and catalysis is the use of organic dyes to promote chemical reactions. In one instance, Eosin B, a common organic dye, was used as a photocatalyst under visible light to trigger a radical cascade reaction to synthesize sulfonyl-substituted indolo[2,1-a]isoquinolines, demonstrating the synergy between dye chemistry and the synthesis of complex isoquinoline structures. aip.org
Future Research Directions and Emerging Trends in 4 Chlorobenzo F Isoquinoline Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The future of synthesizing 4-Chlorobenzo[f]isoquinoline and its derivatives lies in the adoption of greener and more efficient chemical processes. Traditional multi-step syntheses are often resource-intensive and generate significant waste. Emerging trends focus on atom economy, reduced energy consumption, and the use of environmentally benign reagents and solvents.
Key areas of development include:
Catalyst-Free Reactions: Exploring protocols that proceed at ambient temperatures without the need for metal catalysts, such as the reaction of 2-ethynylbenzaldehydes with diamines in ethanol, represents a significant step towards sustainable synthesis. rsc.org
One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single operation, such as Suzuki-Miyaura coupling followed by a Dieckmann-Thorpe ring closure under microwave irradiation, are becoming increasingly important. researchgate.net These approaches reduce the need for intermediate purification steps, saving time, solvents, and energy. researchgate.net
Advanced Irradiation Techniques: The use of microwave (MW) and ultrasound (US) irradiation is being investigated to improve reaction yields, shorten reaction times from hours to minutes, and decrease energy consumption compared to conventional thermal heating. mdpi.com
Recyclable Catalytic Systems: To enhance sustainability, research is moving towards homogeneous recyclable catalytic systems. For instance, using a Ru(II) catalyst in a recyclable solvent like polyethylene (B3416737) glycol (PEG-400) for the synthesis of isoquinoline (B145761) derivatives allows for catalyst recovery and reuse, aligning with green chemistry principles. rsc.org
Exploration of Novel Functionalization Strategies
The chlorine atom at the 4-position of the benzo[f]isoquinoline core is a versatile chemical handle, but future research will aim to develop more sophisticated strategies to modify the scaffold and introduce diverse functionalities. These efforts are crucial for fine-tuning the molecule's properties for specific applications.
Emerging strategies include:
C-H Bond Activation/Annulation: Transition-metal-catalyzed C-H activation is a powerful tool for building complex molecules from simple precursors. mdpi.comhbni.ac.in Rhodium(III)-catalyzed annulation reactions, for example, can be used to construct functionalized isoquinolines and fused heterocyclic systems under mild, oxidant-free conditions. organic-chemistry.orgrsc.org This atom-economical approach avoids the need for pre-functionalized starting materials. rsc.org
Regioselective Metalation: The use of hindered amide bases like TMPMgCl∙LiCl allows for direct and regioselective metalation at specific positions on the heterocyclic ring, which can then be trapped with various electrophiles. beilstein-journals.org This strategy enables the synthesis of a wide array of specifically substituted derivatives.
Dearomatization Strategies: A novel, acid-catalyzed method for the C-4 alkylation of isoquinolines using vinyl ketones circumvents the need for N-activation of the heterocycle, offering a complementary approach to traditional functionalization. acs.org
Multi-Component Reactions: Designing reactions where multiple starting materials, such as acyl bromides, 1,4-naphthoquinone, and pyridine (B92270), combine in a single step to form complex products like benzo[f]pyrido[1,2-a]indole-6,11-diones, offers a highly efficient route to novel derivatives. acs.org
Design of Advanced Materials with Tunable Properties
The unique photophysical and electronic properties of the benzo[f]isoquinoline scaffold make it a promising building block for advanced materials. researchgate.net Future research will focus on designing and synthesizing this compound derivatives with properties tailored for specific high-tech applications.
| Application Area | Potential Role of this compound Derivatives | Key Research Focus |
| Organic Light-Emitting Diodes (OLEDs) | Serve as bipolar host materials or emitters in the device stack. mdpi.comacs.org | Synthesizing derivatives with high thermal stability, specific emission wavelengths (e.g., blue, green, red), and high quantum efficiencies. researchgate.netnih.gov |
| Fluorescent Chemosensors | Act as "turn-on" fluorescent sensors for detecting specific analytes like anions (e.g., cyanide, fluoride) or metal ions. | Developing molecules with high sensitivity and selectivity for target analytes, and studying the mechanism of the fluorescence response. rsc.org |
| Conductive Polymers | Incorporate into polymer backbones to create materials with specific electrical and optical properties. amerigoscientific.com | Tailoring the chemical structure to control conductivity, processability, and stability for applications in flexible electronics. numberanalytics.com |
| Nonlinear Optical (NLO) Materials | Design of donor-acceptor substituted systems exhibiting second-order NLO properties. researchgate.net | Measuring and optimizing the hyperpolarizability (β) values through strategic functionalization. researchgate.net |
Research into benzo[f]quinoline (B1222042) derivatives has already demonstrated their potential in OLEDs, with some compounds showing electroluminescence from blue to red depending on their structure. researchgate.net The introduction of a chlorine atom in the 4-position could further modulate these electronic properties, offering a pathway to new and improved materials.
Interdisciplinary Applications in Beyond Traditional Chemistry
The benzo[f]isoquinoline scaffold is recognized for its broad range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov The 4-chloro derivative, in particular, has been identified as a novel activator of the CFTR ion channel, suggesting its potential as a chemical scaffold for developing agents for cystic fibrosis. researchgate.net Future research will increasingly bridge chemistry with biology, medicine, and materials science.
| Interdisciplinary Field | Potential Application of this compound | Research Objective |
| Medicinal Chemistry | Development of novel anticancer or antimicrobial agents. nih.govresearchgate.netnih.gov | Synthesis of derivatives and screening for activity against cancer cell lines (e.g., HCT116, MCF7) or microbial strains (e.g., Candida albicans, Staphylococcus aureus). nih.govresearchgate.net |
| Chemical Biology | Probes for studying biological processes, such as ion transport or enzyme activity. | Design of molecules that can interact specifically with biological targets like the CFTR protein or CDK-5 enzyme. researchgate.netresearchgate.netnih.gov |
| Neuroscience | Investigation as modulators of Aβ peptide aggregation in Alzheimer's disease. nih.gov | Studying the interaction of derivatives with Aβ1–42 to understand their potential to influence fibril and oligomer formation. nih.gov |
| Agricultural Chemistry | Development of new antifungal or other crop protection agents. mdpi.com | Screening for activity against plant pathogens. |
Recent studies on related benzo[f]quinoline derivatives have shown promising anticancer activity, with some compounds exhibiting significant lethality against specific cancer cell lines. mdpi.com Molecular docking studies have further suggested potential mechanisms of action, such as the inhibition of enzymes like CDK-5. researchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The complexity of designing novel molecules and optimizing synthetic routes is a major challenge in chemistry. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. researchgate.net For this compound, these computational approaches can guide research in several key areas.
Retrosynthesis and Route Planning: AI-driven platforms can analyze the structure of a target molecule and propose the most efficient synthetic pathways by drawing on vast databases of chemical reactions. nih.govacs.org This can help chemists identify novel and more sustainable routes to this compound and its derivatives.
Property Prediction: Machine learning models can be trained to predict the physicochemical, biological, and material properties of hypothetical molecules before they are ever synthesized. researchgate.net This allows for the in silico screening of vast virtual libraries of this compound derivatives to identify candidates with desirable characteristics, such as high bioactivity or specific optical properties.
Reaction Optimization: AI algorithms, particularly Bayesian optimization, can efficiently navigate complex parameter spaces to find the optimal conditions (e.g., temperature, catalyst loading, solvent) for a given chemical reaction, accelerating process development. researchgate.netthieme-connect.com This is especially valuable for optimizing the synthesis of new derivatives.
Data-Driven Discovery: By analyzing large datasets from high-throughput screening experiments, ML can identify complex structure-activity relationships (SAR) that may not be apparent to human researchers, providing new insights for designing more potent and selective molecules. nih.govresearchgate.net
The integration of these computational tools is expected to significantly reduce the time and cost associated with the discovery and development of new functional molecules based on the this compound scaffold. frontiersin.org
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-Chlorobenzo[f]isoquinoline derivatives?
The synthesis of benzo[f]isoquinoline derivatives often involves cyclization strategies. For example, boron trifluoride-mediated ring contraction and electrophilic cyclization have been used to construct the benzo[f]isoquinoline core from 4-arylpiperidin-3-one precursors . Additionally, transition metal-catalyzed C-H activation, such as rhodium- or iridium-mediated cyclometalation at room temperature, provides efficient routes to polycyclic isoquinoline salts, which can be further functionalized with chlorinated groups . Silver-catalyzed reactions, like those involving 2-alkynylbenzaldoximes or aldehydes, are also effective for generating substituted isoquinoline scaffolds .
Q. How can spectroscopic and chromatographic techniques be optimized to characterize this compound derivatives?
Structural confirmation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For chlorinated derivatives, -NMR or X-ray crystallography (as demonstrated for triazolo-isoquinoline analogs) resolves positional isomerism . Purity assessment should employ HPLC with UV detection, particularly for compounds with aromatic chromophores. New compounds must adhere to journal guidelines, with detailed experimental data provided in the main text or supplementary materials .
Q. What in vitro assays are suitable for initial screening of this compound bioactivity?
Kinase inhibition assays (e.g., IC determination via fluorescence polarization) are standard for anti-inflammatory or anticancer applications . Apoptosis induction can be quantified using flow cytometry with Annexin V/PI staining, while cytotoxicity is assessed via MTT or resazurin assays in cancer cell lines . For DNA-binding studies, UV-vis titration or ethidium bromide displacement assays provide preliminary insights into intercalation or groove-binding mechanisms .
Advanced Research Questions
Q. How do substituent positions on the isoquinoline ring influence photoredox catalytic activity in this compound derivatives?
Substituent effects on reduction potentials can be computationally modeled using density functional theory (DFT). For example, 6-NH substitution lowers reduction potentials (−3.26 V), enhancing photocatalytic borylation yields (64%), whereas electron-withdrawing groups like 6-CN (−2.51 V) reduce efficiency (32%) . Experimental validation involves synthesizing monosubstituted derivatives and correlating electrochemical data (cyclic voltammetry) with reaction yields, as shown in Table 1 of .
Q. What strategies reconcile discrepancies between computational predictions and experimental bioactivity data in isoquinoline-based drug design?
Fragment-based "merging by design" approaches combine substituents at non-overlapping positions (e.g., 4- and 6-substituted fragments) to enhance potency without relying on X-ray crystallography . For instance, merging 5- and 7-substituted isoquinoline fragments increased kinase inhibition to sub-nanomolar levels . Free-energy perturbation (FEP) calculations, as applied in medicinal chemistry campaigns, can refine binding affinity predictions by accounting for solvation and entropy effects .
Q. How can thermodynamic parameters elucidate the DNA-binding mechanism of this compound derivatives?
Isothermal titration calorimetry (ITC) quantifies binding affinity (), enthalpy (), and entropy (), distinguishing intercalation (driven by ) from groove-binding (-dominated). Differential scanning calorimetry (DSC) measures DNA melting temperature () shifts induced by ligand binding, with larger indicating stronger stabilization . For example, berberine (an isoquinoline alkaloid) shows , consistent with intercalation .
Q. What metabolic engineering approaches improve the biosynthesis of this compound precursors in microbial systems?
Heterologous expression of plant-derived enzymes (e.g., norcoclaurine synthase) in Escherichia coli or Saccharomyces cerevisiae enables de novo production of isoquinoline alkaloid backbones . Optimizing cytochrome P450 activity for hydroxylation/chlorination steps and CRISPR-Cas9-mediated pathway regulation can enhance yields. For example, engineered Eschscholzia californica cells achieved 50-fold increases in alkaloid production .
Methodological Considerations
Q. How should statistical analyses be designed for in vivo efficacy studies of this compound derivatives?
Animal models (e.g., collagen-induced arthritis in mice) require randomized block designs with ANOVA for efficacy analysis. For pharmacokinetics, non-compartmental modeling (NCA) calculates AUC, , and . Dose-response relationships are fitted to sigmoidal curves (Hill equation) using software like Phoenix WinNonlin .
Q. What crystallographic techniques resolve structural ambiguities in halogenated isoquinoline derivatives?
Single-crystal X-ray diffraction with Cu-K radiation () resolves chlorine positioning and π-π stacking interactions. For example, the title compound in crystallizes in the monoclinic space group, with Cl···π contacts stabilizing the lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
